ML191

Description

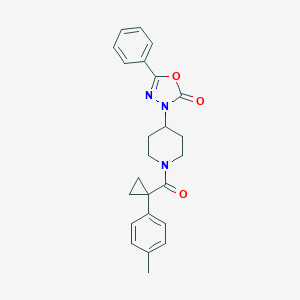

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJKJCDOYFKZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML191: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] Initially identified through high-throughput screening, this small molecule has emerged as a critical tool for elucidating the physiological and pathophysiological roles of GPR55, a receptor implicated in a range of processes including pain, inflammation, and cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: GPR55 Antagonism

The primary mechanism of action of this compound is the competitive inhibition of the GPR55 receptor.[1][2] GPR55 is activated by the endogenous ligand lysophosphatidylinositol (LPI).[4] this compound binds to the receptor, preventing LPI-induced activation and the subsequent initiation of intracellular signaling cascades.[1][2]

Quantitative Data Summary

The antagonist potency and downstream inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Assay Description | Reference |

| GPR55 Antagonist Activity | ||||

| IC₅₀ | 160 nM | U2OS | β-arrestin recruitment assay | [1] |

| IC₅₀ | 1.08 ± 0.03 µM | U2OS | β-arrestin trafficking assay (LPI-induced) | [2] |

| Inhibition of Downstream Signaling | ||||

| IC₅₀ | 328 nM | U2OS | LPI-induced ERK1/2 phosphorylation | |

| IC₅₀ | 0.4 ± 0.1 µM | U2OS | LPI-mediated ERK1/2 phosphorylation | [2] |

Signaling Pathways Modulated by this compound

GPR55 activation by LPI initiates a cascade of intracellular events. This compound, by blocking this initial step, effectively inhibits these downstream pathways. The primary signaling axis affected involves the activation of Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This culminates in the activation of key downstream effectors, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. The detailed methodologies for these are outlined below.

β-Arrestin Recruitment/Translocation Assay

This assay is a primary method for quantifying the antagonist activity of compounds at G protein-coupled receptors.

Objective: To determine the ability of this compound to inhibit LPI-induced recruitment of β-arrestin to the GPR55 receptor.

Methodology:

-

Cell Culture: U2OS cells stably co-expressing GPR55 and a green fluorescent protein (GFP)-tagged β-arrestin-2 are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin.

-

Compound Preparation: this compound is serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a range of concentrations.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well microplates and incubated overnight.

-

The cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.[2]

-

The GPR55 agonist, LPI (typically at its EC₈₀ concentration, e.g., 10 µM), is then added to the wells.[2]

-

The plate is incubated for 40 minutes at room temperature to allow for β-arrestin translocation.[2]

-

-

Imaging and Analysis:

-

Cells are fixed with 4% paraformaldehyde.[2]

-

High-content imaging is used to visualize the redistribution of GFP-β-arrestin from the cytoplasm to the plasma membrane.

-

Image analysis software is used to quantify the degree of translocation.

-

The IC₅₀ value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

LPI-Induced ERK1/2 Phosphorylation Assay

This assay measures the inhibition of a key downstream signaling event following GPR55 activation.

Objective: To quantify the ability of this compound to inhibit the LPI-induced phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Starvation: U2OS cells overexpressing GPR55 are cultured as described above. Prior to the assay, cells are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[5]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

LPI Stimulation: Cells are then stimulated with LPI for a time determined to induce maximal ERK1/2 phosphorylation (e.g., 25 minutes).[6]

-

Cell Lysis: Following stimulation, cells are lysed on ice with a buffer containing protease and phosphatase inhibitors.

-

Detection of Phospho-ERK1/2:

-

Western Blotting: Cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Densitometry is used to quantify the p-ERK1/2 to total ERK1/2 ratio.[5]

-

ELISA-based assays (e.g., AlphaLISA): These assays provide a higher-throughput method for detecting p-ERK1/2 in cell lysates.

-

-

Data Analysis: The concentration-response data for the inhibition of ERK1/2 phosphorylation by this compound is used to calculate the IC₅₀ value.

PKCβII Translocation Assay

This assay visualizes the inhibition of another important downstream effector of GPR55 signaling.

Objective: To assess the effect of this compound on the LPI-induced translocation of PKCβII to the plasma membrane.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding a PKCβII-GFP fusion protein and a plasmid for wild-type GPR55.[2]

-

Compound Treatment: Cells are pre-incubated with this compound or vehicle.

-

LPI Stimulation: Cells are stimulated with LPI to induce the translocation of PKCβII-GFP from the cytosol to the plasma membrane.

-

Imaging and Analysis:

-

Live-cell or fixed-cell imaging is performed using fluorescence microscopy.

-

The recruitment of PKCβII-GFP to the plasma membrane is observed and can be quantified by measuring the change in fluorescence intensity at the membrane versus the cytosol.

-

Conclusion

This compound serves as a highly selective and potent antagonist of the GPR55 receptor. Its mechanism of action is centered on the direct inhibition of receptor activation, leading to the suppression of downstream signaling pathways involving ERK1/2 and PKCβII. The quantitative data and experimental protocols detailed in this guide provide a comprehensive understanding of this compound's molecular pharmacology, establishing its utility as a critical research tool for investigating the biology of GPR55.

References

- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

ML191: A Selective GPR55 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 55 (GPR55) has emerged as a novel and intriguing therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The deorphanization of this receptor and the subsequent identification of its endogenous and synthetic ligands have paved the way for the development of selective modulators to probe its function and therapeutic potential. This technical guide provides an in-depth overview of ML191, a potent and selective antagonist of GPR55. We will delve into its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experiments utilized in its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on GPR55 and its associated therapeutic areas.

Introduction to GPR55

GPR55 is a class A G-protein coupled receptor that was initially identified through genomic screening. While it shares some sequence homology with cannabinoid receptors CB1 and CB2, it is phylogenetically distinct and possesses a unique pharmacological profile. The endogenous lipid mediator lysophosphatidylinositol (LPI) is a well-established agonist of GPR55. Upon activation, GPR55 couples to various G proteins, including Gq, G12, and G13, to initiate a cascade of downstream signaling events.[1] These pathways involve the activation of RhoA, phospholipase C (PLC), and the mobilization of intracellular calcium, ultimately leading to the activation of transcription factors and modulation of cellular processes. The diverse signaling outputs of GPR55 underscore its potential as a multifaceted drug target.

This compound: A Selective GPR55 Antagonist

This compound is a small molecule antagonist of GPR55 identified through a high-throughput screening campaign.[2] It belongs to a piperadinyloxadiazolone chemical scaffold.[2] Extensive in vitro characterization has demonstrated its high potency and selectivity for GPR55 over other related receptors, making it an invaluable tool for elucidating the physiological roles of GPR55.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through various in vitro functional assays. The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound at GPR55

| Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |

| β-arrestin Translocation | U2OS | LPI | 1.08 ± 0.03 | [3] |

| β-arrestin Translocation | U2OS | ML186 | Not Reported | [3] |

| ERK1/2 Phosphorylation | U2OS | LPI | 0.4 ± 0.1 | [3] |

| PKCβII Translocation | HEK293 | LPI | Inhibits at 10-30 µM | [3] |

| β-arrestin Translocation | U2OS | LPI | 1.08 ± 0.10 | [4] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Activity | IC50/EC50 (µM) | Fold Selectivity vs. GPR55 | Reference |

| GPR55 | Antagonist | Antagonist | 1.08 | - | [4] |

| CB1 | Agonist | Inactive | >32 | >30x | [4] |

| CB1 | Antagonist | Weak Antagonist | 17.7 | ~16x | [4] |

| CB2 | Agonist | Inactive | >32 | >30x | [4] |

| CB2 | Antagonist | Inactive | >32 | >30x | [4] |

| GPR35 | Agonist | Inactive | >32 | >30x | [4] |

| GPR35 | Antagonist | Inactive | >32 | >30x | [4] |

GPR55 Signaling Pathways

Activation of GPR55 by an agonist like LPI initiates a complex network of intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways are depicted below.

Caption: GPR55 Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize this compound as a GPR55 antagonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation and subsequent desensitization.

Experimental Workflow:

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:

-

Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-2-GFP are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and appropriate selection antibiotics (e.g., G418 for GPR55 and blasticidin for β-arrestin-2-GFP) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of 5,000-20,000 cells per well in 40 µL of culture medium. Plates are incubated overnight.

-

Compound Preparation: this compound is serially diluted in an appropriate vehicle (e.g., DMSO) and then further diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Antagonist Incubation: 10 µL of the diluted this compound or vehicle is added to the wells, and the plate is incubated for 30 minutes at 37°C.

-

Agonist Stimulation: 10 µL of LPI (agonist) at a final concentration corresponding to its EC₈₀ (e.g., 10 µM) is added to the wells.

-

Incubation: The plate is incubated for 60-90 minutes at 37°C.

-

Imaging and Analysis: The plate is imaged using a high-content imaging system. The translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane is quantified using appropriate image analysis software. The IC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling cascade.

Detailed Methodology:

-

Cell Culture and Starvation: U2OS cells stably expressing GPR55 are grown to 80-90% confluency in 6-well plates. Prior to the experiment, cells are serum-starved for 4-16 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.

-

Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Agonist Stimulation: Cells are stimulated with LPI (e.g., 10 µM) for 5-10 minutes at 37°C.

-

Cell Lysis: The medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry and Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated, and the IC₅₀ value for this compound is determined from the concentration-response curve.[5]

PKCβII Translocation Assay

This imaging-based assay monitors the translocation of Protein Kinase C βII (PKCβII) fused to a fluorescent protein (e.g., GFP) from the cytoplasm to the plasma membrane upon GPR55 activation.

Detailed Methodology:

-

Cell Culture and Transfection: HEK293 cells are seeded onto glass-bottom dishes. Cells are transiently co-transfected with plasmids encoding GPR55 and PKCβII-GFP using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

-

Antagonist Incubation: Cells are pre-incubated with this compound or vehicle for 30 minutes at 37°C in a suitable imaging buffer (e.g., HBSS).

-

Agonist Stimulation: LPI (e.g., 10 µM) is added to the dish to stimulate the cells.

-

Live-Cell Imaging: The translocation of PKCβII-GFP is monitored in real-time using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Images are captured at regular intervals.

-

Image Analysis: The change in fluorescence intensity at the plasma membrane versus the cytoplasm is quantified over time using image analysis software. The inhibitory effect of this compound is determined by comparing the extent of translocation in the presence and absence of the antagonist.

Selectivity of this compound

The utility of a chemical probe is highly dependent on its selectivity. This compound has been profiled against other related GPCRs to establish its specificity for GPR55.

Caption: Selectivity Profile of this compound.

Conclusion

This compound is a potent and selective antagonist of GPR55 that has proven to be an indispensable tool for investigating the complex biology of this receptor. This technical guide has provided a comprehensive overview of this compound, including its quantitative pharmacology, its impact on GPR55 signaling, and detailed protocols for its characterization. The availability of such well-characterized chemical probes is crucial for advancing our understanding of GPR55 in health and disease and for the development of novel therapeutics targeting this receptor.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML191 in Elucidating GPR55 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It details the role of this compound as a crucial tool for studying the complex signaling pathways mediated by GPR55, a receptor implicated in a variety of physiological and pathological processes, including cancer, inflammation, and pain. This document summarizes key quantitative data, provides detailed experimental methodologies for studying GPR55 signaling, and visualizes the intricate signaling cascades using Graphviz diagrams.

Introduction to GPR55 and the Antagonist this compound

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its activation by various endogenous and synthetic ligands, including the endocannabinoid anandamide and lysophosphatidylinositol (LPI)[1][2]. Its signaling is complex, involving multiple G protein-dependent pathways, and its physiological roles are still being extensively investigated[1][3]. The development of selective pharmacological tools is paramount to dissecting the precise functions of GPR55.

This compound (CID23612552) has emerged as a key small molecule antagonist of GPR55[1]. It exhibits high potency and selectivity, making it an invaluable tool for probing GPR55-mediated signaling events and for validating the receptor's role in various cellular processes.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various in vitro assays targeting GPR55. This data highlights the compound's efficacy as a GPR55 antagonist across different signaling readouts.

| Assay Type | Ligand/Stimulus | Cell Line | Parameter | Value (µM) | Reference |

| β-Arrestin Recruitment | LPI | U2OS-GPR55 | IC50 | 1.08 | [4] |

| β-Arrestin Recruitment | LPI | U2OS-GPR55 | IC50 | 1.60 | [1] |

| ERK1/2 Phosphorylation | LPI | U2OS-GPR55 | IC50 | 0.328 | N/A |

| Calcium Mobilization | LPI | U2OS-GPR55 | EC50 | 1.076 | N/A |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist LPI. The EC50 value in the calcium mobilization assay likely represents the concentration of this compound that inhibits the LPI-induced response by 50%, although the specific terminology used in the source was EC50.

Selectivity Profile: this compound demonstrates high selectivity for GPR55 over other related receptors. Studies have shown it to have over 100-fold selectivity against GPR35, CB1, and CB2 receptors, underscoring its utility as a specific GPR55 probe[1][5][6].

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events through the coupling to multiple G proteins, primarily Gαq and Gα12/13[1][2][3][7]. The downstream signaling pathways are complex and can vary depending on the cellular context and the specific activating ligand. This compound serves as a critical tool to block these pathways and confirm the involvement of GPR55.

Gq-Mediated Pathway

Activation of the Gαq pathway by GPR55 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration[7].

References

- 1. researchgate.net [researchgate.net]

- 2. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Color Gradients | Graphviz [graphviz.org]

Investigating the Physiological Functions of GPR55 with ML191: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes. Initially considered a putative cannabinoid receptor, its distinct signaling profile and pharmacology have set it apart. GPR55 is implicated in numerous functions, including the regulation of inflammatory and neuropathic pain, cancer cell proliferation, and metabolic processes.[1][2][3][4][5][6][7] The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[5][6][7] Understanding the intricate signaling mechanisms of GPR55 is paramount for the development of novel therapeutics. This guide provides an in-depth overview of the physiological functions of GPR55 and the utility of ML191, a potent and selective antagonist, in its investigation.

This compound acts as a powerful tool to dissect the roles of GPR55. It is a piperadinyloxadiazolone-based antagonist that selectively inhibits GPR55 signaling.[2][8] This technical guide will detail the signaling pathways of GPR55, the mechanism of action of this compound, and provide comprehensive experimental protocols to study their interaction.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events primarily through the coupling to Gαq and Gα12/13 proteins.[6][7][9][10][11] This activation leads to the stimulation of downstream effectors, culminating in diverse cellular responses.

Upon agonist binding, such as by LPI, GPR55 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[9][12] This calcium signaling is a hallmark of GPR55 activation.

Simultaneously, GPR55 activation, particularly through Gα12/13, stimulates the RhoA signaling pathway.[6][7][9][12] RhoA, a small GTPase, plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation. The activation of RhoA is a key component of GPR55-mediated cellular functions.

Furthermore, GPR55 signaling can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central players in cell proliferation, differentiation, and survival.[3][13] The activation of the ERK1/2 pathway is a significant downstream consequence of GPR55 engagement and is a key target for inhibition by antagonists like this compound.[13]

Another important aspect of GPR55 signaling is the recruitment of β-arrestin. Following agonist-induced activation and phosphorylation, GPR55 recruits β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

Physiological and Pathophysiological Roles of GPR55

GPR55 is widely expressed in various tissues, including the brain, gastrointestinal tract, and bone, suggesting its involvement in a broad range of physiological processes.[5][14]

-

Inflammation: The role of GPR55 in inflammation is complex, with reports suggesting both pro- and anti-inflammatory effects depending on the context.[16][17][18] GPR55 activation can influence the migration of immune cells and the release of inflammatory mediators.[16][17]

-

Neuropathic Pain: GPR55 has been implicated in the processing of neuropathic and inflammatory pain.[1][6][7][10][19][20][21] Studies suggest that GPR55 may have a pro-nociceptive role, and its antagonism could represent a therapeutic strategy for pain management.[1][10][19]

This compound: A Selective GPR55 Antagonist

This compound is a potent and selective antagonist of GPR55, identified through high-throughput screening.[2][8] It exhibits high selectivity for GPR55 over other cannabinoid receptors (CB1 and CB2) and GPR35.[8]

Mechanism of Action

This compound exerts its antagonistic effects by binding to GPR55 and preventing its activation by agonists like LPI.[13] This blockade inhibits the downstream signaling cascades, including:

-

Inhibition of ERK1/2 Phosphorylation: this compound effectively inhibits LPI-induced phosphorylation of ERK1/2.[13]

-

Inhibition of PKCβII Translocation: this compound blocks the receptor-dependent translocation of Protein Kinase C βII (PKCβII), a downstream event of GPR55 activation.[13]

-

Inhibition of β-arrestin Recruitment: As an antagonist, this compound prevents the agonist-induced recruitment of β-arrestin to the receptor.[8]

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various assays.

| Assay Type | Parameter | Value | Cell Line | Notes | Reference |

| β-arrestin Recruitment | IC50 | 160 nM | U2OS | Antagonist activity against LPI-induced signaling. | [8] |

| β-arrestin Trafficking | IC50 | 1.08 ± 0.03 µM | U2OS | Inhibition of LPI-induced β-arrestin trafficking. | |

| ERK1/2 Phosphorylation | IC50 | 328 nM | U2OS | Inhibition of LPI-induced ERK1/2 phosphorylation. | [13] |

| ERK1/2 Phosphorylation | IC50 | 0.4 ± 0.1 µM | U2OS | Inhibition of LPI-mediated ERK1/2 phosphorylation. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR55 function using this compound. The following are detailed protocols for key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation and its inhibition by this compound. The PathHunter® β-arrestin assay is a common platform.[6][18]

Materials:

-

U2OS cells stably co-expressing ProLink-tagged GPR55 and Enzyme Acceptor-tagged β-arrestin.[6]

-

Cell culture medium (e.g., McCoy's 5A) with supplements.

-

This compound.

-

GPR55 agonist (e.g., LPI).

-

PathHunter Detection Reagents.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the U2OS-GPR55 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the GPR55 agonist (LPI) in assay buffer.

-

Antagonist Treatment: To determine the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Agonist Stimulation: Add the GPR55 agonist (LPI) at a final concentration corresponding to its EC80 value and incubate for 90 minutes at 37°C.

-

Detection: Add the PathHunter Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a measure of GPR55 activation and its inhibition by this compound. In-Cell Western or standard Western blotting can be used.[8][13]

Materials:

-

U2OS or HEK293 cells expressing GPR55.

-

Serum-free cell culture medium.

-

This compound.

-

GPR55 agonist (e.g., LPI).

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

-

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with a GPR55 agonist (LPI) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the this compound concentration to calculate the IC50.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon GPR55 activation and its blockade by this compound.[4][11][12][19]

Materials:

-

HEK293 cells transiently or stably expressing GPR55.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS).

-

This compound.

-

GPR55 agonist (e.g., LPI).

-

Fluorescence plate reader with automated injection.

Procedure:

-

Cell Plating: Seed HEK293-GPR55 cells into a 96-well black, clear-bottom plate and incubate overnight.

-

Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions for 30-60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells and add assay buffer containing different concentrations of this compound. Incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject the GPR55 agonist (LPI) and continue to record the fluorescence signal over time.

-

Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response against the concentration of this compound to determine the IC50 value.

RhoA Activation Assay

Materials:

-

Cells expressing GPR55.

-

This compound.

-

GPR55 agonist (e.g., LPI).

-

Lysis buffer.

-

Rhotekin-RBD agarose beads.

-

Anti-RhoA antibody.

-

Western blotting reagents.

Procedure:

-

Cell Treatment: Treat GPR55-expressing cells with this compound followed by stimulation with LPI.

-

Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.

-

Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

-

Data Analysis: Quantify the amount of pulled-down RhoA and normalize it to the total RhoA in the cell lysate. Compare the levels of active RhoA in treated versus untreated cells.

Conclusion

GPR55 represents a compelling target for therapeutic intervention in a range of diseases. The selective antagonist this compound is an invaluable chemical probe for elucidating the complex physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate functions of GPR55 and to explore the therapeutic potential of its modulation. By employing these methodologies, the scientific community can further unravel the complexities of GPR55 signaling and accelerate the development of novel drugs targeting this important receptor.

References

- 1. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]

- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

The Discovery and Development of ML191: A Potent and Selective GPR55 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML191 is a potent and highly selective antagonist of the G protein-coupled receptor 55 (GPR55). Identified through a high-throughput screening campaign, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of GPR55. This technical guide provides a comprehensive overview of the discovery, characterization, and development of this compound, including detailed experimental protocols, quantitative biological data, and visualization of the associated signaling pathways and discovery workflow.

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological processes, including pain sensation, inflammation, and cancer progression. The identification of selective ligands for GPR55 is crucial for validating its therapeutic potential and for dissecting its complex signaling biology. This document details the discovery and development of this compound, a piperidinyl-1,3,4-oxadiazolone derivative, as a potent and selective GPR55 antagonist.

Discovery of this compound

This compound was discovered through a quantitative high-throughput screening (qHTS) of a large chemical library of approximately 300,000 compounds.[1] The primary screen was a cell-based β-arrestin recruitment assay, a common method for identifying functional ligands of GPCRs.

Primary High-Throughput Screening: β-Arrestin Recruitment Assay

The primary assay utilized a U2OS cell line stably expressing human GPR55 fused to a ProLink™ tag and a β-arrestin-enzyme acceptor (EA) fusion protein. Activation of GPR55 by an agonist leads to the recruitment of β-arrestin-EA to the receptor, resulting in enzyme fragment complementation and the generation of a chemiluminescent signal. The assay was performed in antagonist mode, where compounds were pre-incubated with the cells before the addition of the GPR55 agonist, L-α-lysophosphatidylinositol (LPI).

dot

Characterization of this compound

Following the primary screen, hit compounds were subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Potency and Selectivity

This compound demonstrated potent antagonism of GPR55 with an IC50 of 160 nM in the primary β-arrestin recruitment assay.[2] Its selectivity was assessed against other related receptors, including the cannabinoid receptors CB1 and CB2, and the orphan receptor GPR35. This compound exhibited greater than 100-fold selectivity for GPR55 over these receptors.[2]

Mechanism of Action: Inhibition of Downstream Signaling

To confirm that this compound's antagonism of GPR55 translates to the inhibition of downstream signaling pathways, its effect on LPI-induced Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation and Protein Kinase C βII (PKCβII) translocation was investigated.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: Biological Activity of this compound

| Assay | Parameter | Value | Reference |

| GPR55 β-Arrestin Recruitment | IC50 | 160 nM | [2] |

| LPI-induced ERK1/2 Phosphorylation | IC50 | 328 nM | [3] |

| GPR35 Antagonism | IC50 | >32 µM | [2] |

| CB1 Antagonism | IC50 | 17.7 µM | [2] |

| CB2 Antagonism | IC50 | >32 µM | [2] |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs [2]

| MLS ID | PubChem CID | R-group Modification | GPR55 Antagonist IC50 (µM) | CB1 Antagonist IC50 (µM) |

| MLS-0368126 | 23612552 (this compound) | p-tolyl | 1.08 | 17.7 |

| MLS-0359058 | 23612567 | 4-chlorophenyl | 0.76 | 9.62 |

| MLS-0367705 | 23612550 | phenyl | 9.55 | 7.11 |

| MLS-0437151 | 23612543 | 2-fluorophenyl | 2.70 | 1.98 |

| MLS-0437149 | 23612541 | 3-chlorophenyl | 7.62 | 3.31 |

| MLS-0359128 | 23612554 | 4-methoxyphenyl | 17.4 | 8.64 |

| MLS-0437153 | 23612548 | 3-methoxyphenyl | >32 | 15.8 |

| MLS-0437150 | 23612542 | 2-methylphenyl | >32 | 17.9 |

| MLS-0437152 | 23612544 | 3-methylphenyl | >32 | 11.7 |

| MLS-0437154 | 23612553 | 4-fluorophenyl | >32 | 7.68 |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (5-phenyl-3-(1-(1-(p-tolyl)cyclopropanecarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one) is not publicly available in the provided search results. General synthetic routes for 1,3,4-oxadiazole derivatives often involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with cyanogen bromide. The synthesis of this compound would likely involve a multi-step process to construct the piperidinyl-oxadiazolone core and subsequently attach the p-tolylcyclopropanecarbonyl moiety.

β-Arrestin Recruitment Assay Protocol

-

Cell Culture: U2OS cells stably co-expressing hGPR55-ProLink and β-arrestin-EA are cultured in appropriate media.

-

Assay Plate Preparation: Compounds from the library are dispensed into 1536-well assay plates.

-

Cell Seeding: Cells are harvested and seeded into the assay plates containing the compounds.

-

Pre-incubation: Plates are incubated to allow for compound interaction with the cells.

-

Agonist Addition: An EC80 concentration of LPI is added to all wells to stimulate GPR55.

-

Incubation: Plates are incubated to allow for β-arrestin recruitment.

-

Signal Detection: A chemiluminescent substrate is added, and the signal is read using a plate reader.

-

Data Analysis: Data is normalized to controls, and IC50 values are calculated for inhibitory compounds.

ERK1/2 Phosphorylation Assay Protocol

-

Cell Culture and Starvation: U2OS cells overexpressing GPR55 are grown to sub-confluence and then serum-starved overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Agonist Stimulation: LPI (10 µM) is added to the cells for 10 minutes to induce ERK1/2 phosphorylation.

-

Cell Lysis: Cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence reagent.

-

-

Data Analysis: The intensity of the phospho-ERK1/2 bands is normalized to the total ERK1/2 bands, and IC50 values are calculated.

PKCβII Translocation Assay Protocol

A detailed, step-by-step protocol for the PKCβII translocation assay as specifically applied to this compound and GPR55 was not available in the provided search results. However, this type of assay generally involves the following steps:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transiently transfected with a plasmid encoding a fluorescently tagged PKCβII (e.g., PKCβII-GFP).

-

Compound Treatment: Transfected cells are pre-incubated with the antagonist (this compound).

-

Agonist Stimulation: An agonist (e.g., LPI) is added to stimulate GPR55 and induce the translocation of PKCβII from the cytoplasm to the plasma membrane.

-

Imaging: Live-cell imaging or fixation and immunofluorescence microscopy is used to visualize the subcellular localization of the fluorescently tagged PKCβII.

-

Quantification: The degree of translocation is quantified by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

Development Workflow and Logic

The development of this compound followed a logical progression from a large-scale primary screen to focused secondary and tertiary characterization.

dot

The Structure-Activity Relationship (SAR) studies were crucial in understanding the chemical features necessary for GPR55 antagonism.

dot

Conclusion

This compound is a well-characterized, potent, and selective antagonist of GPR55 that was discovered through a rigorous screening and development process. Its availability as a chemical probe provides the scientific community with a critical tool to further investigate the biology of GPR55 and to explore its potential as a therapeutic target. This guide offers a comprehensive resource for researchers interested in utilizing this compound in their studies.

References

The Structure-Activity Relationship of ML191 and Its Analogs: A Technical Guide for GPR55 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of ML191 and its analogs as antagonists of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a significant therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, and cancer. The development of potent and selective antagonists is crucial for elucidating its biological functions and for the potential development of novel therapeutics. This compound, a piperidinyl-oxadiazolone derivative, was identified through high-throughput screening as a potent and selective GPR55 antagonist. This document provides a comprehensive overview of the SAR of the this compound scaffold, detailed experimental methodologies for assessing antagonist activity, and visualizations of key signaling pathways and experimental workflows.

Core Structure and SAR Summary

This compound is characterized by a central 1,3,4-oxadiazol-2-one core linked to a piperidine ring, which is further substituted with a p-tolylcyclopropanecarbonyl group. The other side of the oxadiazolone core is attached to a phenyl group. The systematic exploration of analogs has revealed key structural features essential for potent GPR55 antagonism.

Data Presentation: Quantitative SAR of this compound Analogs

The following tables summarize the GPR55 antagonist activity (IC50) of this compound and its analogs, as determined by a β-arrestin recruitment assay. The data is compiled from various studies to provide a clear comparison of the impact of structural modifications.

Table 1: Modifications of the Phenyl Ring (R1) attached to the Oxadiazolone Core

| Compound | R1 Substitution | GPR55 Antagonist IC50 (µM) |

| This compound | Phenyl | 0.16 |

| Analog 1 | 4-Methoxyphenyl | > 10 |

| Analog 2 | 4-Chlorophenyl | 1.5 |

| Analog 3 | 3-Chlorophenyl | 0.8 |

| Analog 4 | 2-Chlorophenyl | 5.2 |

| Analog 5 | Thiophen-2-yl | > 10 |

Data synthesized from publicly available research.

Table 2: Modifications of the Acyl Group on the Piperidine Ring (R2)

| Compound | R2 Substitution | GPR55 Antagonist IC50 (µM) |

| This compound | 1-(p-tolyl)cyclopropanecarbonyl | 0.16 |

| Analog 6 | Benzoyl | 2.5 |

| Analog 7 | 4-Chlorobenzoyl | 1.2 |

| Analog 8 | Cyclohexanecarbonyl | > 10 |

| Analog 9 | Acetyl | > 10 |

Data synthesized from publicly available research.

Table 3: Modifications of the Piperidine Linker

| Compound | Linker Modification | GPR55 Antagonist IC50 (µM) |

| This compound | Piperidin-4-yl | 0.16 |

| Analog 10 | Piperidin-3-yl | 1.8 |

| Analog 11 | Pyrrolidin-3-yl | 4.5 |

Data synthesized from publicly available research.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

General Synthesis of this compound Analogs (Piperidinyl-Oxadiazolone Scaffold)

The synthesis of this compound and its analogs is typically achieved through a modular approach, allowing for the variation of different structural components. A general synthetic route is outlined below.[1]

Step 1: Synthesis of N'-substituted carbohydrazides. A substituted hydrazine is reacted with an appropriate acyl chloride or carboxylic acid to yield the corresponding carbohydrazide.

Step 2: Formation of the 1,3,4-oxadiazol-2-one ring. The carbohydrazide is cyclized using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Step 3: N-alkylation of the piperidine. The piperidinyl-oxadiazolone intermediate is then N-alkylated or N-acylated with the desired substituent. For this compound, this involves the acylation with 1-(p-tolyl)cyclopropanecarbonyl chloride.

β-Arrestin Recruitment Assay for GPR55 Antagonist Activity

This assay is a common method to assess the functional activity of GPR55 antagonists. It measures the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor desensitization and signaling.[2][3][4][5][6]

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).

-

Cell culture medium (e.g., DMEM/F-12) supplemented with serum and appropriate selection antibiotics.

-

Assay buffer (e.g., HBSS).

-

GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

-

Test compounds (this compound and its analogs).

-

Detection reagents for the enzyme complementation system.

-

384-well white, clear-bottom assay plates.

Protocol:

-

Cell Plating: Seed the GPR55-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) in assay buffer.

-

Antagonist Pre-incubation: Remove the cell culture medium and add the diluted test compounds to the cells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add the GPR55 agonist (LPI) at a final concentration corresponding to its EC80 to all wells, except for the negative control wells.

-

Incubation: Incubate the plates for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's instructions and incubate for a specified time to allow for signal development.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: The antagonist activity is determined by the inhibition of the agonist-induced signal. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following GPR55 activation.[7][8][9][10][11]

Materials:

-

U2OS or HEK293 cells expressing GPR55.

-

Serum-free cell culture medium.

-

GPR55 agonist (LPI).

-

Test compounds (this compound and its analogs).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: primary antibodies against phospho-ERK1/2 and total ERK1/2, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).

-

Western blot or ELISA reagents.

-

96-well plates.

Protocol:

-

Cell Culture and Starvation: Plate cells in 96-well plates and grow to 80-90% confluency. Before the assay, starve the cells in serum-free medium for 4-16 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Pre-incubate the starved cells with various concentrations of the test antagonists for 30 minutes.

-

Agonist Stimulation: Add the GPR55 agonist (LPI) at its EC80 concentration and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Quantification of Phospho-ERK1/2:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Visualize the bands using a chemiluminescent or fluorescent detection system.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-ERK1/2 in the cell lysates according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. The antagonist effect is measured as the inhibition of the LPI-induced increase in ERK1/2 phosphorylation, and IC50 values are calculated.

Mandatory Visualizations

GPR55 Signaling Pathway

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for GPR55 Antagonist Screening

Caption: A typical workflow for screening and identifying GPR55 antagonists.

Logical Relationships in this compound SAR

Caption: Key structural determinants for the GPR55 antagonist activity of this compound analogs.

References

- 1. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]

- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

ML191: A Selective Antagonist of GPR55 with No Activity at Cannabinoid CB1 and CB2 Receptors

For researchers, scientists, and drug development professionals, this technical guide elucidates the selectivity profile of the chemical probe ML191. Contrary to potential assumptions, this compound is not a ligand for the canonical cannabinoid receptors, CB1 and CB2. Instead, extensive screening has identified this compound as a potent and selective antagonist of the orphan G protein-coupled receptor, GPR55.

This guide provides a comprehensive overview of the quantitative data supporting this selectivity, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

This compound was identified through a high-throughput screening campaign and subsequent characterization revealed its selective antagonism at GPR55. The following table summarizes the quantitative data regarding its activity at GPR55, and its lack of activity at CB1 and CB2 receptors.

| Target Receptor | Assay Type | Agonist/Inhibitor | Parameter | Value (µM) | Reference |

| GPR55 | β-Arrestin Recruitment | Antagonist | IC50 | 1.08 ± 0.10 | [1][2][3] |

| LPI-Induced ERK1/2 Phosphorylation | Inhibitor | IC50 | 0.328 | [4][5][6] | |

| CB1 | Agonist Assay | Agonist | Activity | >32 | [2][3] |

| Antagonist Assay | Antagonist | Activity | 17.7 | [2][3] | |

| CB2 | Agonist Assay | Agonist | Activity | >32 | [2][3] |

| Antagonist Assay | Antagonist | Activity | >32 | [2][3] |

As the data indicates, this compound is a potent antagonist of GPR55, with IC50 values in the sub-micromolar to low micromolar range for inhibiting GPR55-mediated signaling pathways. In contrast, this compound shows no significant agonist or antagonist activity at either CB1 or CB2 receptors at concentrations up to 32 µM, demonstrating a high degree of selectivity for GPR55 over the canonical cannabinoid receptors.[1][2][3]

Experimental Protocols

The characterization of this compound's selectivity involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the interpretation of the selectivity data.

β-Arrestin Recruitment Assay for GPR55 Antagonism

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the GPR55 receptor, a hallmark of GPCR activation.

-

Cell Line: A stable cell line, such as U2OS or CHO-K1, co-expressing a tagged human GPR55 receptor (e.g., with ProLink™) and a tagged β-arrestin-2 (e.g., with Enzyme Acceptor).[7][8][9][10]

-

Assay Principle: Upon agonist binding to GPR55, β-arrestin is recruited to the receptor, bringing the two tags into proximity. This proximity allows for a measurable signal, often generated by enzyme fragment complementation (e.g., β-galactosidase), which produces a chemiluminescent readout.[9][11]

-

Antagonist Mode Protocol:

-

Cells are seeded into microplates and incubated.

-

Cells are then treated with varying concentrations of the test compound (this compound) and incubated.

-

A known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), is added at a concentration that elicits a submaximal response (e.g., EC80).

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

A detection reagent is added, and the chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the LPI-induced signal. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist response, is calculated from the concentration-response curve.

LPI-Induced ERK1/2 Phosphorylation Inhibition Assay

This assay assesses the ability of a compound to block the downstream signaling of GPR55, specifically the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).

-

Cell Line: HEK293 or U2OS cells stably expressing human GPR55 are commonly used.[12][13]

-

Assay Principle: Activation of GPR55 by an agonist like LPI initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK1/2 (pERK1/2) can be quantified using various methods, such as Western blotting or AlphaScreen assays.[14][15]

-

Protocol:

-

Cells are seeded in plates and often serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells are pre-incubated with various concentrations of the antagonist (this compound).

-

The GPR55 agonist, LPI, is then added to stimulate the cells for a specific period (e.g., 5-30 minutes).

-

The cells are lysed to release cellular proteins.

-

The concentration of pERK1/2 in the cell lysate is measured. In a Western blot, this involves separating proteins by electrophoresis, transferring them to a membrane, and probing with antibodies specific for pERK1/2 and total ERK (as a loading control). For AlphaScreen, specific antibody-coated beads are used to generate a luminescent signal proportional to the amount of pERK1/2.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of LPI-induced ERK1/2 phosphorylation against the concentration of this compound.

Mandatory Visualizations

GPR55 Signaling Pathway

Caption: GPR55 signaling cascade initiated by an agonist like LPI and blocked by the antagonist this compound.

Experimental Workflow for β-Arrestin Recruitment Assay

Caption: Workflow for determining the antagonist activity of this compound using a β-arrestin recruitment assay.

Experimental Workflow for ERK1/2 Phosphorylation Assay

Caption: Workflow for assessing this compound's inhibition of LPI-induced ERK1/2 phosphorylation.

References

- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. Eurofins Discoverx PathHunter CHO-K1 GPR55 β-Arrestin Cell Line, 2 vials. | Fisher Scientific [fishersci.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GPCR β-Arrestin Product Solutions [discoverx.com]

- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

Understanding the binding site of ML191 on the GPR55 receptor.

An In-depth Technical Guide to the Binding Site of ML191 on the GPR55 Receptor

Introduction

The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a significant drug target for a multitude of pathophysiological conditions, including cancer, inflammatory pain, and metabolic disorders.[1][2] Initially deorphanized as a potential cannabinoid receptor, GPR55 is now known to be activated by various ligands, most notably the endogenous lysophosphatidylinositol (LPI).[1][2] The exploration of GPR55's therapeutic potential has been historically challenged by a lack of selective pharmacological tools.[1] The discovery of this compound (CID23612552) and other selective antagonists through high-throughput screening has provided crucial instruments to investigate the receptor's function and structure.[1][3] This guide provides a detailed technical overview of the putative binding site of this compound on the GPR55 receptor, summarizing key quantitative data, experimental methodologies, and signaling pathways.

The this compound Binding Site on GPR55

Computational modeling and docking studies have been instrumental in elucidating the binding mode of this compound to the GPR55 receptor. These investigations have utilized homology models of the inactive 'R' state of GPR55, as a crystal structure for this receptor has not yet been fully resolved with an antagonist.[1][4]

Putative Binding Pocket

Docking studies predict that this compound binds within a pocket formed by the transmembrane helices (TMHs) 2, 3, 5, 6, and 7.[1] This region is a common ligand binding domain for class A GPCRs. The binding model suggests a specific orientation for antagonist molecules like this compound, characterized by:

-

A head region that occupies a horizontal pocket near the extracellular loop region.[1]

-

A central portion that fits vertically into the core of the binding pocket.[1]

-

A pendant aromatic or heterocyclic ring that extends outwards.[1]

These latter two features, the extracellular extension and the pendant ring, are believed to be key determinants of the antagonist activity of these compounds.[1]

Key Amino Acid Interactions

A crucial interaction identified in the docking models is a hydrogen bond formed between the this compound molecule and the positively charged residue Lysine 2.60 (K80) .[1] This residue is the only positively charged amino acid within the transmembrane domain of the putative binding site, suggesting it plays a critical role as an anchor point for this compound and related antagonists.[1] Further studies on related scaffolds have highlighted the importance of hydrophobic interactions with residues such as Y3.32, M3.36, and F6.48 in stabilizing the inactive state of the receptor.[5]

Quantitative Data: Potency and Efficacy of this compound

This compound was identified from a high-throughput screening campaign of approximately 300,000 compounds.[1] Its antagonist activity has been quantified in several functional assays.

Table 1: Antagonist Potency in β-Arrestin Translocation Assay This assay measures the inhibition of LPI-induced β-arrestin 2 recruitment to the GPR55 receptor in U2OS cells.[1]

| Compound | PubChem CID | IC₅₀ (µM) ± S.E.M. |

| This compound | 23612552 | 1.08 ± 0.03 |

| ML192 | 1434953 | 0.70 ± 0.05 |

| ML193 | 1261822 | 0.22 ± 0.03 |

Data sourced from Kotsikorou et al. (2013).[1]

Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation This assay measures the ability of the antagonists to block the downstream signaling cascade leading to the phosphorylation of ERK1/2 in U2OS cells expressing GPR55.[1]

| Compound | IC₅₀ for pERK Inhibition |

| This compound | Potent inhibition observed |

| ML192 | Potent inhibition observed |

| ML193 | Potent inhibition observed |

Specific IC₅₀ values were determined but are presented graphically in the source material, which confirms significant, concentration-dependent inhibition by all three compounds.[1]

GPR55 Signaling Pathways and Inhibition by this compound

GPR55 activation by agonists like LPI initiates several downstream signaling cascades. The receptor is known to couple to Gαq, Gα12, and Gα13 proteins.[2][6][7] This coupling leads to the activation of phospholipase C (PLC), subsequent release of intracellular calcium (Ca²⁺) from IP₃-gated stores, and activation of the RhoA pathway.[2][6][7] These pathways ultimately regulate various cellular processes, including the phosphorylation of ERK1/2 and the recruitment of β-arrestin.[1][8]

This compound acts as an antagonist, blocking the initial activation of the receptor by agonists, thereby preventing the initiation of these downstream signaling events.

Experimental Protocols

The characterization of this compound and the elucidation of its binding site relied on several key experimental methodologies.

β-Arrestin Translocation Assay

This high-content imaging assay was the primary method used for the high-throughput screen that identified this compound. It monitors the agonist-induced translocation of β-arrestin from the cytoplasm to the GPR55 receptor at the cell membrane.[1][4]

Methodology:

-

Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP are cultured in 384-well assay plates.[4]

-

Compound Preparation: Antagonist compounds (like this compound) are dissolved in DMSO to create stock solutions, which are then diluted to desired concentrations in a suitable buffer (e.g., HBSS).[1]

-

Assay Procedure:

-

The serum-containing media is replaced with serum-free media.

-

Cells are pre-incubated with various concentrations of the antagonist (this compound) or vehicle (DMSO) for 30 minutes.[1]

-

The GPR55 agonist, LPI (e.g., at 10 µM), is added to stimulate the receptor.[1]

-

Cells are incubated to allow for β-arrestin-GFP translocation.

-

-

Data Acquisition & Analysis:

-

Plates are imaged using an automated fluorescence microscope.

-

Image analysis software quantifies the translocation of the β-arrestin-GFP fusion protein from the cytoplasm to the membrane.

-

Concentration-response curves are generated to calculate IC₅₀ values for the antagonists.[1]

-

ERK1/2 Phosphorylation Assay

This assay serves as a downstream, functional confirmation of GPR55 antagonism. It measures the phosphorylation of ERK1/2, a key event in the GPR55 signaling cascade.[1][8]

Methodology:

-

Cell Culture: U2OS cells overexpressing GPR55 are plated and grown.[1]

-

Compound Treatment: Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for 30 minutes prior to agonist stimulation.[1]

-

Agonist Stimulation: Cells are stimulated with LPI (10 µM) for a defined period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.[1]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Detection:

-

Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Densitometry is used for quantification.[9]

-

High-Throughput Methods (e.g., AlphaScreen): A bead-based immunoassay can be used for higher throughput. In this format, cell lysates are incubated with antibody-coated donor and acceptor beads that generate a chemiluminescent signal when pERK is present.[8]

-

-

Data Analysis: The ratio of pERK to total ERK is calculated and normalized. IC₅₀ values are determined from concentration-response curves.[1]

Molecular Modeling and Docking

Computational methods were used to build a model of the GPR55 receptor and predict how this compound binds to it.[1]

Methodology:

-

Homology Modeling: Since no crystal structure of GPR55 was available, a homology model of the inactive state (R) was built using the crystal structure of a related Class A GPCR (e.g., the β₂-adrenergic receptor) as a template.[4]

-

Ligand Preparation: The 3D structures of this compound and other antagonists were generated and their lowest energy conformations were determined.[1]

-

Docking Simulation: The prepared ligands were docked into the putative binding site of the GPR55 homology model using software like Glide.[1] The docking was typically performed without predefined constraints to allow for an unbiased search of the binding pose.

-

Pose Analysis: The resulting ligand-receptor complexes were analyzed to identify the most likely binding poses based on scoring functions that estimate binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified.[1]

-

Molecular Dynamics (MD) Simulation: The stability of the docked complex was often further tested using MD simulations, which simulate the movement of the atoms over time, to ensure the predicted binding mode is stable.[1]

Conclusion

The study of this compound has provided significant insights into the antagonist binding site of the GPR55 receptor. Through a combination of high-throughput screening, functional cell-based assays, and sophisticated molecular modeling, a putative binding pocket within the transmembrane helices 2, 3, 5, 6, and 7 has been identified.[1] The interaction is likely anchored by a key hydrogen bond to residue K2.60 and stabilized by a network of hydrophobic contacts.[1] this compound effectively blocks LPI-induced signaling through G-protein and β-arrestin pathways, making it an invaluable pharmacological tool. The data and methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to design the next generation of selective GPR55 modulators for therapeutic applications.

References

- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Targeting GPR55 with the Antagonist ML191: Therapeutic Potential and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G-protein coupled receptor 55 (GPR55), its signaling pathways, and its emerging therapeutic potential. We focus on the pharmacological targeting of GPR55 with the selective antagonist ML191, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to GPR55

G-protein coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a novel therapeutic target.[1][2] While it shares some ligands with the classical cannabinoid receptors (CB1 and CB2), it bears low sequence homology to them.[3] GPR55 is widely expressed in various tissues, including the brain, gastrointestinal tract, spleen, and adrenal glands, as well as in bone cells and immune cells.[1][2][3] Its endogenous ligand is widely considered to be lysophosphatidylinositol (LPI).[3][4] Activation of GPR55 has been implicated in a range of physiological and pathophysiological processes, including cancer progression, neuropathic and inflammatory pain, and metabolic regulation.[1][5][6]

The GPR55 Antagonist: this compound

This compound is a potent and selective antagonist of GPR55.[7][8][9] It belongs to a piperidinyl-oxadiazolone chemical scaffold and has been identified through high-throughput screening.[9] this compound is a valuable tool for elucidating the physiological roles of GPR55 and for exploring its therapeutic potential as a drug target.

Quantitative Data for this compound and Other GPR55 Ligands

The following tables summarize the quantitative data for this compound and other key GPR55 modulators, providing a comparative overview of their potency and selectivity.

Table 1: Potency of GPR55 Antagonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | β-arrestin Recruitment | U2OS | IC50 | 160 nM | [9] |

| This compound | LPI-induced GPR55 signaling | U2OS | EC50 | 1.076 µM | [7][8] |